REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]=[C:8]([C:20]2[O:30][C:28](=[O:29])[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=2)[C:9]2[O:19][C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:3][CH:2]=1.[O:31]([C:33]([CH3:36])([CH3:35])[CH3:34])[K]>C1C=CC=CC=1.C(Cl)(Cl)Cl>[O:19]=[C:9]([NH:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1[C:17]([O:31][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:18])[C:8](=[CH:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[C:20]([NH:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:27]=1[C:28]([O:31][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:29])=[O:30]
|
Name
|
compound 52
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3C(=O)O2)C4=NC5=CC=CC=C5C(=O)O4
|
Name
|
Example 21 ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
684 mg
|
Type
|
reactant
|
Smiles
|
O([K])C(C)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Type
|
ADDITION
|
Details
|
by adding a small amount of water under ice cooling
|
Type
|
DISSOLUTION
|
Details
|
HCl, and the residue was dissolved
|
Type
|
ADDITION
|
Details
|
by adding chloroform
|
Type
|
CUSTOM
|
Details
|
The mixed layer was removed to a separating funnel
|
Type
|
DISSOLUTION
|
Details
|
After the solid was completely dissolved
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
WASH
|
Details
|
to wash the solution so as
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aquecus NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (developing solvent: benzene:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C(=O)NC1=C(C(=O)OC(C)(C)C)C=CC=C1)=CC1=CC=CC=C1)NC1=C(C(=O)OC(C)(C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 801 mg | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |